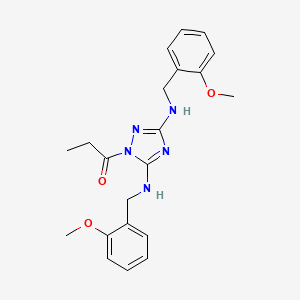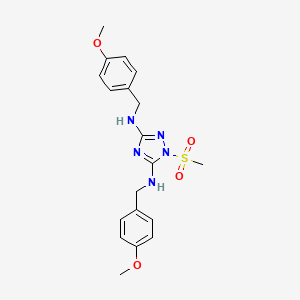![molecular formula C13H17N3O4S B3606281 N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B3606281.png)
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide is not fully understood. However, it is believed that N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammatory cells.
Biochemical and Physiological Effects:
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been shown to induce apoptosis (cell death) and inhibit cell cycle progression. Inflammatory cells, such as macrophages and T-cells, are also affected by N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, which leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has several advantages and limitations for use in lab experiments. One of the primary advantages is its high potency, which allows for the use of lower concentrations of the compound in experiments. Additionally, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has a relatively long half-life, which allows for sustained inhibition of target enzymes and pathways. However, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide. One area of research is the development of new analogs of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide with improved potency and selectivity. Additionally, the use of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide in combination with other drugs for the treatment of cancer and inflammatory diseases is also an area of interest. Finally, the development of new delivery methods for N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, such as nanoparticles and liposomes, could improve the efficacy and safety of the compound in vivo.
In conclusion, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method has been extensively studied and optimized, and its mechanism of action and biochemical and physiological effects have been well-characterized. Despite its limitations, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide offers several advantages for use in lab experiments, and its future directions in research hold great promise for the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has shown promising applications in various fields of scientific research. One of the primary research areas is the development of new drugs for the treatment of cancer. N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[(2-methoxy-5-nitrophenyl)carbamothioyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-13(2,3)11(17)15-12(21)14-9-7-8(16(18)19)5-6-10(9)20-4/h5-7H,1-4H3,(H2,14,15,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZDNGTFKILAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3606199.png)


![4-[5-[4-(dimethylamino)benzylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B3606225.png)

![5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3606237.png)
![3-allyl-6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3606243.png)

![ethyl 5-[(3-nitrobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3606265.png)
![ethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B3606273.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3606277.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B3606289.png)
![ethyl 5-(4-morpholinylmethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3606295.png)
